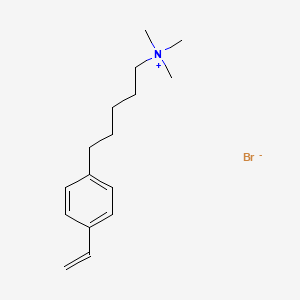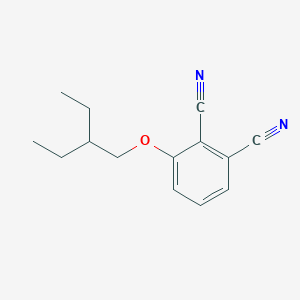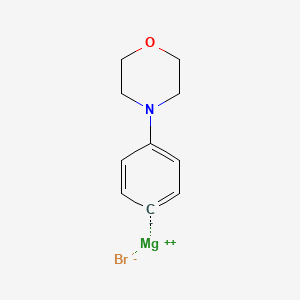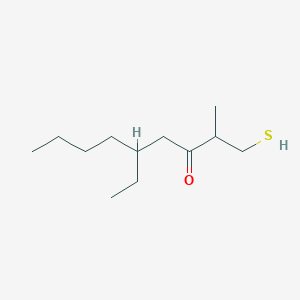
5-(4-Ethenylphenyl)-N,N,N-trimethylpentan-1-aminium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Ethenylphenyl)-N,N,N-trimethylpentan-1-aminium bromide is a quaternary ammonium compound. It is characterized by the presence of a bromide ion and a positively charged nitrogen atom within its structure. This compound is known for its surfactant properties and is often used in various chemical and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Ethenylphenyl)-N,N,N-trimethylpentan-1-aminium bromide typically involves a multi-step process. One common method includes the alkylation of 4-ethenylphenyl with N,N,N-trimethylpentan-1-amine in the presence of a suitable brominating agent. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Ethenylphenyl)-N,N,N-trimethylpentan-1-aminium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: It can be reduced to form different amine derivatives.
Substitution: The bromide ion can be substituted with other anions or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halide exchange reactions can be performed using silver nitrate or sodium iodide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of secondary and tertiary amines.
Substitution: Formation of various substituted ammonium salts.
Applications De Recherche Scientifique
5-(4-Ethenylphenyl)-N,N,N-trimethylpentan-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential antimicrobial and antifungal activities.
Industry: Utilized in the formulation of detergents and disinfectants.
Mécanisme D'action
The mechanism of action of 5-(4-Ethenylphenyl)-N,N,N-trimethylpentan-1-aminium bromide involves its interaction with cell membranes. The positively charged nitrogen atom interacts with the negatively charged components of the cell membrane, leading to disruption of membrane integrity. This results in increased permeability and eventual cell lysis. The compound’s surfactant properties also contribute to its ability to solubilize and disrupt lipid bilayers.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.
Benzalkonium chloride: Widely used as a disinfectant and antiseptic.
Tetrabutylammonium bromide: Commonly used as a phase transfer catalyst.
Uniqueness
5-(4-Ethenylphenyl)-N,N,N-trimethylpentan-1-aminium bromide is unique due to its specific structural features, which confer distinct surfactant properties and reactivity. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.
Propriétés
Numéro CAS |
185144-29-0 |
|---|---|
Formule moléculaire |
C16H26BrN |
Poids moléculaire |
312.29 g/mol |
Nom IUPAC |
5-(4-ethenylphenyl)pentyl-trimethylazanium;bromide |
InChI |
InChI=1S/C16H26N.BrH/c1-5-15-10-12-16(13-11-15)9-7-6-8-14-17(2,3)4;/h5,10-13H,1,6-9,14H2,2-4H3;1H/q+1;/p-1 |
Clé InChI |
SHYDHIJJXXQXGA-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(C)CCCCCC1=CC=C(C=C1)C=C.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhexan-1-ol](/img/structure/B12577349.png)
![7-(4-Methylpent-4-en-1-ylidene)-2,3-dioxabicyclo[2.2.1]heptane](/img/structure/B12577356.png)

![N-Allyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12577374.png)

![3-(3-Phenoxyphenyl)-6-(piperidin-1-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12577404.png)
![4-[4,5-Bis(4-nitrophenyl)-1,3-dihydro-2H-imidazol-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12577412.png)




![6-[4-Chloro-5-(difluoromethyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B12577447.png)
